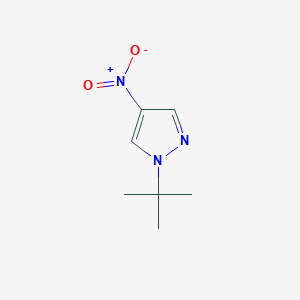
2,6-Difluoropyridin-4-amine
描述
2,6-Difluoropyridin-4-amine is an organic compound with the molecular formula C(_5)H(_4)F(_2)N(_2) It is a derivative of pyridine, where two fluorine atoms are substituted at the 2 and 6 positions, and an amino group is attached at the 4 position
作用机制
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.09 , which can impact its bioavailability.
Result of Action
Pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyridine derivatives .
生化分析
Biochemical Properties
2,6-Difluoropyridin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an antimicrobial agent through molecular docking studies targeting key enzymes like DNA gyrase . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and reactivity of cells in both polar and nonpolar environments . By interacting with cellular components, this compound can alter the expression of specific genes and impact metabolic flux, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits stability in various environments, but its reactivity can vary depending on the conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter the levels of specific metabolites . By modulating enzyme activity, this compound can influence the overall metabolic balance within cells, leading to changes in energy production, biosynthesis, and other critical cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method for synthesizing 2,6-Difluoropyridin-4-amine involves the nucleophilic substitution of 2,6-difluoropyridine with ammonia or an amine source. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under elevated temperatures to facilitate the substitution.
-
Direct Fluorination: : Another approach involves the direct fluorination of 4-aminopyridine. This method requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 2,6-Difluoropyridin-4-amine can undergo various substitution reactions, particularly nucleophilic aromatic substitution (S(_N)Ar) due to the electron-withdrawing effect of the fluorine atoms. Common nucleophiles include amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can be oxidized to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it into different amine derivatives, depending on the reducing agents used.
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming complex molecules useful in pharmaceuticals and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, primary or secondary amines, catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile.
Oxidation: Nitroso or nitro derivatives.
Reduction: Different amine derivatives.
Coupling: Complex aromatic compounds.
科学研究应用
Chemistry
In chemistry, 2,6-Difluoropyridin-4-amine is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug discovery. Its derivatives may exhibit pharmacological activities, making it a candidate for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioavailability.
相似化合物的比较
Similar Compounds
2,6-Difluoropyridine: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-2-fluoropyridine: Contains only one fluorine atom, resulting in different reactivity and properties.
2,6-Dichloropyridin-4-amine: Chlorine atoms instead of fluorine, leading to different electronic effects and reactivity.
Uniqueness
2,6-Difluoropyridin-4-amine is unique due to the presence of both fluorine atoms and an amino group, which confer distinct electronic and steric properties. These features make it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2,6-difluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBXLGJIFPPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461139 | |
| Record name | 2,6-difluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-58-7 | |
| Record name | 2,6-difluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of solvent effects on the reactivity of 3-Chloro-2,6-difluoropyridin-4-amine?
A1: Research indicates that the reactivity of 3-Chloro-2,6-difluoropyridin-4-amine, a derivative of 2,6-Difluoropyridin-4-amine, is significantly influenced by the solvent environment. [] Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a key indicator of reactivity, was found to be smaller in polar solvents compared to nonpolar solvents or the gas phase. [] This suggests that 3-Chloro-2,6-difluoropyridin-4-amine exhibits higher reactivity in polar solvents like methanol and DMSO compared to nonpolar solvents like cyclohexane and toluene. []
Q2: Can you describe an efficient synthetic route for producing 3,5-dichloro-2,6-difluoropyridin-4-amine?
A2: A study has outlined an optimized synthetic technology for 3,5-dichloro-2,6-difluoropyridin-4-amine, another derivative of this compound, using pentachloropyridine as the starting material. [] The process involves a two-step reaction:
- Fluorination: Pentachloropyridine is reacted with anhydrous potassium fluoride (KF) at a temperature range of 100-158°C. [] This step yields 3,5-dichloro-2,4,6-trifluoropyridine. []
- Ammoniation: The 3,5-dichloro-2,4,6-trifluoropyridine intermediate undergoes an ammoniation reaction at room temperature to produce the final product, 3,5-dichloro-2,6-difluoropyridin-4-amine. []
Q3: How can computational chemistry be applied to understand the properties of 3-Chloro-2,6-difluoropyridin-4-amine?
A3: Density Functional Theory (DFT) calculations using the B3LYP/6-311++G(d,p) method and basis set have been successfully employed to investigate the electronic structure and properties of 3-Chloro-2,6-difluoropyridin-4-amine. [] This computational approach allows for the prediction of various molecular properties, including:
- Spectroscopic characteristics: DFT calculations can simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra, offering insights into the vibrational frequencies and electronic transitions of the molecule. []
- Molecular Electrostatic Potential (MESP) surface: MESP calculations visualize the charge distribution within the molecule, highlighting potential reactive sites for interactions with other molecules. []
- Frontier Molecular Orbitals (FMOs): Analysis of HOMO and LUMO energies provides valuable information about the reactivity and stability of the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)












